REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=2)=[N:5][NH:4][C:3]1=[S:17].Br[CH2:19][CH2:20][CH2:21][Cl:22].C(O)(=O)C>C(O)C>[Cl:22][CH2:21][CH2:20][CH2:19][S:17][C:3]1[N:2]([CH3:1])[C:6]([C:7]2[CH:8]=[CH:9][C:10]([C:13]([F:14])([F:15])[F:16])=[CH:11][CH:12]=2)=[N:5][N:4]=1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CN1C(NN=C1C1=CC=C(C=C1)C(F)(F)F)=S
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After elimination of the solvent under reduced pressure the residue was partitioned between aqueous NaHCO3 (saturated) and DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted twice with DCM
|
Type
|
CONCENTRATION
|
Details
|
The combined DCM layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCSC1=NN=C(N1C)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.394 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |